Methanesulfonyl azide

Description

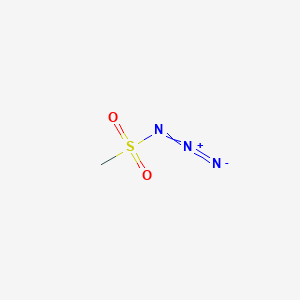

Structure

3D Structure

Properties

IUPAC Name |

N-diazomethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQIGUWUNPQBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339446 | |

| Record name | Methanesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-70-7 | |

| Record name | Methanesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methanesulfonyl Azide: Chemical Properties, Stability, and Handling Guide

[1]

Executive Summary

Methanesulfonyl azide (MsN 3 ), also known as mesyl azide, is a high-efficiency diazo transfer reagent widely utilized in organic synthesis for the preparation of α -diazocarbonyl compounds.[1][2][3][4][5][6][7] While it offers superior atom economy and simplified purification compared to the traditional p -toluenesulfonyl azide (tosyl azide), it possesses a significantly more aggressive energetic profile.

This technical guide provides a rigorous analysis of the physicochemical properties, stability metrics, and safety protocols required for the use of MsN 3 . It is designed for researchers who require high-purity diazo transfer capabilities but must mitigate the risks associated with low-molecular-weight sulfonyl azides.

Part 1: Chemical Identity & Physical Properties[7][8]

Methanesulfonyl azide is characterized by its low molecular weight and high nitrogen content, factors that contribute to both its synthetic efficiency and its thermodynamic instability.

Table 1: Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | Methanesulfonyl azide | Common: Mesyl azide |

| CAS Number | 1516-70-7 | |

| Formula | CH 3 SO 2 N 3 | |

| Molecular Weight | 121.12 g/mol | High atom economy relative to TsN 3 (197.21 g/mol ) |

| Appearance | Colorless oil or low-melting solid | MP: ~18°C |

| Boiling Point | ~60°C at 17 Torr | Do not distill. Decomposition risk.[2][6][7] |

| Density | 1.436 g/cm³ | at 20°C |

| Solubility | Soluble in Et 2 O, MeCN, Acetone | Byproduct (MsNH 2 ) is water-soluble |

Part 2: Stability & Safety Profile (Critical)

Warning: MsN 3 is an energetic material.[3][8][9] Unlike tosyl azide, which is often stabilized by the aromatic ring, the small methyl group in MsN 3 offers little steric or electronic stabilization to the sulfonyl azide moiety.

Thermal Stability & Decomposition

Differential Scanning Calorimetry (DSC) data indicates that MsN 3 undergoes exothermic decomposition with a high energy release.

-

Onset Temperature ( Tonset ): ~120°C

-

Yoshida Correlation: The combination of Tonset and ΔHD places MsN 3 in the "Potential Explosion" zone.

Shock and Friction Sensitivity

MsN 3 is reported to have higher impact sensitivity than tosyl azide and p -acetamidobenzenesulfonyl azide ( p -ABSA).

-

Impact Sensitivity: High.[5] Can detonate under standard drop-weight tests.

-

Friction Sensitivity: Moderate to High. Avoid ground glass joints.

Chemical Incompatibility Hazards

-

Halogenated Solvents: Do NOT use dichloromethane (DCM) or chloroform with sodium azide precursors during synthesis.[6] This can generate diazidomethane or triazidomethane , which are extremely unstable explosives.[6]

-

Metals: Avoid contact with metal spatulas or needles.[6] Formation of transition metal azides (e.g., Copper(II) azide) creates primary explosives that are far more sensitive than the organic reagent itself.

Safety Decision Logic

The following decision tree outlines the operational logic for selecting and handling MsN 3 .

Figure 1: Decision matrix for selecting MsN 3 versus safer alternatives like p-ABSA.

Part 3: Synthesis & Preparation[2][3][4][5][6][7][11]

Due to the explosion hazard of pure MsN 3 , in-situ generation is the authoritative standard for modern applications.

Synthesis Mechanism

The synthesis involves a nucleophilic substitution of the chloride in methanesulfonyl chloride by the azide ion.[6]

Figure 2: Nucleophilic substitution pathway for MsN 3 formation.

Protocol: In-Situ Generation (Recommended)

Objective: Generate MsN 3 for immediate consumption in a diazo transfer reaction, avoiding isolation.

Reagents:

-

Methanesulfonyl chloride (MsCl): 1.0 equiv

-

Sodium Azide (NaN 3 ): 1.1 equiv

-

Sodium Bicarbonate (NaHCO 3 ): 1.0 equiv

-

Solvent: Acetonitrile (MeCN) or THF/H 2 O mixture.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar (Teflon-coated, no cracks), suspend NaN 3 and NaHCO 3 in MeCN.

-

Addition: Cool the suspension to 0°C. Add MsCl dropwise over 15 minutes.

-

Note: The reaction is exothermic.[9] Maintain T < 10°C.

-

-

Activation: Stir at room temperature for 2 hours. The formation of a fine precipitate (NaCl) indicates reaction progress.

-

Usage: The resulting supernatant contains MsN 3 and can be added directly to the solution containing the activated methylene substrate and base (e.g., Triethylamine or DBU).

Self-Validating Check:

-

Visual: Appearance of white NaCl precipitate.

-

TLC: Check for disappearance of MsCl (though MsCl is not UV active, the absence of smell/fumes is a crude indicator; precise monitoring can be done via NMR if needed).

Part 4: Applications & Reactivity[2]

Diazo Transfer Reaction (Regitz Transfer)

The primary application of MsN 3 is the transfer of a diazo group ( =N2 ) to an activated methylene position.[4]

Advantages over Tosyl Azide:

-

Workup: The byproduct, methanesulfonamide (MsNH 2 ), is highly water-soluble.[1][3] It can be removed by simple washing with 5% NaOH or even water, whereas tosyl amide often requires chromatography.

-

Atom Economy: Less mass is wasted on the sulfonyl leaving group.[1]

Figure 3: Mechanism of the Regitz diazo transfer using MsN 3 .

Click Chemistry & Cycloadditions

While less common than alkyl azides, MsN 3 can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form N -sulfonyl triazoles. These products are unique because the sulfonyl group activates the triazole ring, making it a reactive intermediate for transannulation reactions (e.g., forming ketenimines).

Part 5: Storage and Disposal[9]

Storage

-

Temperature: Store below 5°C.

-

Light: Protect from light (amber vials).

-

State: Preferably store as a solution in a non-halogenated solvent (e.g., Toluene or Et 2 O). Never store pure MsN 3 for extended periods.

Disposal Protocol

-

Dilution: Dilute the reaction mixture significantly with solvent.

-

Quenching: Treat the azide waste with an excess of saturated aqueous sodium nitrite (NaNO 2 ) followed by slow acidification with dilute H 2 SO 4 . This converts the azide ion into nitrous oxide (N 2 O) and nitrogen (N 2 ).

-

Reaction: 2NaN3+2HNO2→3N2+2NO+2NaOH (Conceptually; actual quenching often uses specific commercial protocols or phosphines).

-

-

Alternative Quench: Reaction with triphenylphosphine to form the phosphinimine (Staudinger reduction), followed by hydrolysis.

References

-

Organic Chemistry Portal. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide (Comparison).[Link]

-

Green, S. P., et al. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 2020. [Link]

-

PubChem. Methanesulfonyl Azide Compound Summary. National Library of Medicine. [Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cora.ucc.ie [cora.ucc.ie]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy Methanesulfonyl azide | 1516-70-7 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Mechanistic Guide: Methanesulfonyl Azide (MsN₃) in Diazo Transfer

[1][2]

Executive Summary

Methanesulfonyl azide (MsN₃) has emerged as a high-efficiency reagent for Regitz diazo transfer , facilitating the conversion of activated methylene compounds into α -diazo carbonyls.[1] While classically overshadowed by Tosyl Azide (TsN₃), MsN₃ offers superior atom economy and a distinct purification advantage: its byproduct, methanesulfonamide, is water-soluble and easily removed via aqueous extraction.[2][1][3][4] However, this utility comes with a heightened safety profile; MsN₃ is a low-molecular-weight energetic material. This guide details the mechanistic underpinnings of MsN₃, provides a validated in situ generation protocol to mitigate explosion risks, and compares its efficacy against modern alternatives like Imidazole-1-sulfonyl azide.

Strategic Context: Reagent Selection in Diazo Transfer

The choice of diazo transfer reagent dictates the purification burden and safety parameters of the reaction. MsN₃ occupies a specific niche for scale-up where chromatographic purification is undesirable.

Comparative Analysis of Diazo Transfer Reagents

| Feature | Methanesulfonyl Azide (MsN₃) | Tosyl Azide (TsN₃) | Imidazole-1-sulfonyl Azide (ISA) | p-ABSA |

| Atom Economy | High (MW: 121.1 g/mol ) | Moderate (MW: 197.2 g/mol ) | Moderate | Low |

| Byproduct | Methanesulfonamide (Water soluble) | p-Toluenesulfonamide (Precipitates/Organic soluble) | Imidazole sulfonamide | Sulfonamide (Precipitates) |

| Purification | Aqueous Wash (Base) | Chromatography / Filtration | Acidic Wash | Filtration |

| Stability | Low (Shock/Heat Sensitive) | Moderate (Still explosive) | High (Shelf-stable solid) | High |

| Reactivity | High (Less steric bulk) | Moderate | High | Moderate |

Critical Insight: Use MsN₃ when you need to avoid column chromatography. Use ISA if shelf-stability and safety are the primary constraints.

Mechanism of Action

The efficacy of MsN₃ relies on the Regitz Diazo Transfer mechanism. This process involves a nucleophilic attack by a carbon enolate onto the terminal nitrogen of the sulfonyl azide, followed by a fragmentation sequence.

Phase 1: In Situ Generation (The Safety Pathway)

Due to its explosive nature, MsN₃ is best generated in situ from methanesulfonyl chloride (MsCl) and sodium azide (NaN₃).[1]

-

Pathway A (Direct Substitution): SN2 attack of azide anion on the sulfonyl sulfur.

-

Pathway B (Sulfene Intermediate): Elimination of HCl by base (if present) to form a sulfene ( CH2=SO2 ), followed by azide addition.

-

Note: In standard aqueous/acetonitrile protocols without strong base during the generation step, Pathway A dominates.

Phase 2: The Regitz Transfer Cycle

-

Enolization: Base (e.g., TEA, DBU) deprotonates the activated methylene substrate (1), generating an enolate (2).

-

Nucleophilic Attack: The enolate attacks the terminal ( γ ) nitrogen of MsN₃ (3). This is the rate-determining step in many cases.

-

Triazene Formation: A tetrahedral triazene intermediate (4) is formed. The negative charge is delocalized on the sulfonamide nitrogen.

-

Fragmentation: The intermediate undergoes an intramolecular elimination. The weak N-N bond breaks, releasing the diazo compound (5) and the methanesulfonamidate anion (6).

Visualization: Mechanistic Pathway

Figure 1: The Regitz diazo transfer mechanism utilizing MsN₃. The critical step is the fragmentation of the triazene intermediate, yielding the diazo product and the water-soluble sulfonamide.

Validated Experimental Protocol

Safety Warning: Methanesulfonyl azide is a potential explosive.[2][1][3][5][6] Never isolate it in neat form. Always maintain it in solution. Perform all reactions behind a blast shield. Do not use metal spatulas (potential for heavy metal azide formation).[5]

Protocol: Telescoped In Situ Diazo Transfer

This protocol avoids the isolation of MsN₃, combining generation and transfer into a streamlined workflow.

Reagents:

-

Substrate (e.g., β -ketoester): 1.0 equiv

-

Methanesulfonyl chloride (MsCl): 1.1 equiv

-

Sodium Azide (NaN₃): 1.1 equiv

-

Base (Triethylamine or DBU): 1.1 - 1.5 equiv

-

Solvent: Acetonitrile ( CH3CN ) / Water (ratio optimized for solubility, typically 10:1)

Step-by-Step Methodology:

-

MsN₃ Generation:

-

Diazo Transfer:

-

Cool the MsN₃ solution to 0°C.[2]

-

Add the activated methylene substrate (1.0 equiv).

-

Add the Base (TEA/DBU) dropwise. Exothermic step—control temperature.

-

Allow to warm to Room Temperature (RT) and stir until substrate is consumed (typically 2-12 hours).

-

-

Workup (The Purification Advantage):

-

Dilute reaction mixture with Ethyl Acetate (EtOAc) or DCM.

-

Wash 1: 10% Aqueous NaOH (or saturated NaHCO3 ). Crucial Step: This converts the methanesulfonamide byproduct into its highly soluble salt, removing it into the aqueous phase.[1]

-

Wash 2: Brine.[2]

-

Dry organic layer over Na2SO4 , filter, and concentrate carefully (do not heat to dryness if product is unstable).

-

Visualization: Experimental Workflow

Figure 2: Telescoped workflow for safe handling of MsN₃. The basic wash (Step 5) is the key differentiator, removing the byproduct without chromatography.

Applications in Drug Discovery

In drug development, MsN₃ is utilized for:

-

Late-Stage Functionalization: Introducing diazo handles into complex scaffolds for subsequent C-H insertion or cyclopropanation.

-

Photoaffinity Labeling: Creating diazo-based probes that crosslink with target proteins upon UV irradiation.

-

Click Chemistry Precursors: While less common than direct azide use, diazo compounds can be precursors to pyrazoles via [3+2] cycloaddition.

References

-

Lynch, D., et al. (2019).[3][7][8] Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR. European Journal of Organic Chemistry. Link[7]

-

Taber, D. F., et al. (1986). Mesyl Azide: A Superior Reagent for Diazo Transfer. Journal of Organic Chemistry. Link

-

Goddard-Borger, E. D., & Stick, R. V. (2007).[9] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[9] Organic Letters. Link

-

Presset, M., et al. (2011).[10] Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. Synthesis. Link

-

BenchChem. (2025).[2][5] A Comparative Guide to Methanesulfonyl Azide and Tosyl Azide in Diazo Transfer Reactions. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cora.ucc.ie [cora.ucc.ie]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methanesulfonyl azide - Wikipedia [en.wikipedia.org]

- 7. DSpace [cora.ucc.ie]

- 8. researchgate.net [researchgate.net]

- 9. Azide synthesis by diazotransfer [organic-chemistry.org]

- 10. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]

Structural Characterization and Application of Methanesulfonyl Azide: An In-Depth NMR Guide

Introduction: The Evolution of Diazo Transfer Reagents

Diazo transfer reactions are foundational in organic synthesis, particularly for generating α-diazo carbonyl compounds used in Wolff rearrangements, cyclopropanations, and click chemistry[1]. Historically, tosyl azide (TsN₃) was the standard reagent for these transformations. However, methanesulfonyl azide (MsN₃) has emerged as a superior alternative in modern drug development and synthetic workflows[2].

The primary advantages of MsN₃ lie in its high atom economy and the high aqueous solubility of its byproduct, methanesulfonamide (MsNH₂), which allows for purification via a simple aqueous wash rather than exhaustive chromatography[2]. Because MsN₃ is an energetic, shock-sensitive compound, in situ generation followed by immediate structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for safe and efficient scale-up[3].

Physical Profile and Comparative Advantages

Understanding the physical properties of MsN₃ is critical for designing safe experimental workflows. The choice of diazo transfer agent dictates not only the reaction efficiency but also the downstream purification strategy.

| Property / Reagent | Methanesulfonyl Azide (MsN₃) | Tosyl Azide (TsN₃) |

| Chemical Formula | CH₃SO₂N₃ | C₇H₇SO₂N₃ |

| Molecular Weight | 121.12 g/mol [1] | 197.21 g/mol |

| Atom Economy | High[2] | Low |

| Reaction Byproduct | Methanesulfonamide (MsNH₂) | p-Toluenesulfonamide (TsNH₂) |

| Byproduct Removal | Simple aqueous extraction[2] | Often requires column chromatography |

| Safety Profile | Explosive; requires in situ use[4] | Explosive; thermally unstable |

Structural Characterization via NMR Spectroscopy

The self-validating nature of NMR makes it the ideal analytical tool for confirming the synthesis and purity of MsN₃. The structural simplicity of the molecule—consisting of a single methyl group attached to a strongly electron-withdrawing sulfonyl azide moiety—yields highly diagnostic NMR spectra.

Causality of Chemical Shifts:

-

¹H NMR (CDCl₃, 400 MHz): The three equivalent protons of the methyl group appear as a sharp, distinct singlet at δ 3.25 ppm [5]. This significant downfield shift (compared to a standard alkane methyl group) is caused by the strong inductive electron-withdrawing effect of the adjacent -SO₂N₃ group, which severely deshields the protons.

-

¹³C NMR (CDCl₃, 100 MHz): The single carbon environment resonates at δ 42.8 ppm [5].

-

Impurity Tracking (The Self-Validating Metric): The primary precursor, methanesulfonyl chloride (MsCl), exhibits a ¹H NMR singlet at δ 3.79 ppm [3]. The 0.54 ppm difference between the starting material and the product allows for precise, real-time reaction monitoring. The absence of the 3.79 ppm peak guarantees that no highly reactive acid chloride remains to interfere with downstream substrates.

| Nucleus | Solvent | Multiplicity | Chemical Shift (δ, ppm) | Assignment |

| ¹H | CDCl₃ | Singlet (3H) | 3.25 | CH₃-SO₂N₃[5] |

| ¹³C | CDCl₃ | Singlet (1C) | 42.8 | CH₃-SO₂N₃[5] |

| ¹H (Precursor) | CDCl₃ | Singlet (3H) | 3.79 | CH₃-SO₂Cl (MsCl)[3] |

Experimental Protocol: In Situ Generation and Self-Validating NMR Workflow

To mitigate the explosion hazards associated with isolating pure MsN₃[4], the following protocol describes the in situ generation of the reagent, integrated with a self-validating NMR check.

Step-by-Step Methodology:

-

Preparation of the Azide Source: In a round-bottom flask (or continuous flow reactor) equipped with a magnetic stirrer, dissolve sodium azide (NaN₃, 1.2 equivalents) in a biphasic mixture of water and acetonitrile[6].

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice bath to safely control the exothermic nature of the nucleophilic substitution reaction[6].

-

Reagent Addition: Slowly add methanesulfonyl chloride (MsCl, 1.0 equivalent) dropwise to the vigorously stirring solution[6].

-

Base Acceleration: The addition of a catalytic amount of triethylamine (Et₃N) rapidly accelerates the formation of MsN₃ via a highly reactive sulfene or methanesulfonyl triethylammonium intermediate[7].

-

Self-Validating NMR Aliquot Check:

-

Extract a 0.1 mL aliquot of the organic layer.

-

Dilute in 0.5 mL CDCl₃.

-

Acquire a rapid ¹H NMR spectrum.

-

Validation Logic: The generation is deemed complete and safe for the next step when the integration of the MsCl peak at 3.79 ppm reaches zero, and the MsN₃ peak at 3.25 ppm reaches its maximum relative integration[3]. If a peak at 3.79 ppm persists, additional stirring time is required.

-

-

Diazo Transfer: Once NMR validation is complete, the active methylene substrate and additional base (e.g., DBU or Et₃N) are added directly to the reaction vessel to initiate the diazo transfer[1].

Caption: Workflow for in situ generation and real-time NMR validation of methanesulfonyl azide.

Mechanistic Insights: The Diazo Transfer Pathway

The utility of MsN₃ is fully realized during the diazo transfer process. The mechanism relies on the electrophilicity of the terminal nitrogen of the azide group.

-

Enolization: The base deprotonates the active methylene compound, forming a nucleophilic enolate or carbanion intermediate.

-

Nucleophilic Attack: The carbanion attacks the terminal electrophilic nitrogen of MsN₃, forming a transient triazene intermediate.

-

Fragmentation: The triazene intermediate undergoes base-mediated fragmentation. The N-N bond cleaves, yielding the desired α-diazo compound and methanesulfonamide (MsNH₂) as the byproduct.

The high water solubility of MsNH₂ ensures that a simple aqueous wash completely removes the byproduct, leaving the pure diazo compound in the organic phase[2].

Caption: Mechanistic pathway of base-mediated diazo transfer utilizing methanesulfonyl azide.

Conclusion

Methanesulfonyl azide represents a critical advancement in diazo transfer chemistry, marrying high atom economy with simplified downstream purification. By leveraging precise NMR characterization—specifically tracking the shift from 3.79 ppm (MsCl) to 3.25 ppm (MsN₃)—researchers can establish a self-validating, in situ workflow that maximizes both synthetic yield and laboratory safety.

References

Sources

Thermodynamic Stability and Decomposition Kinetics of Methanesulfonyl Azide: A Technical Guide for Safe Process Chemistry

Executive Summary

Methanesulfonyl azide (MsN3, mesyl azide) is a highly efficient, atom-economical diazo transfer reagent widely utilized in the synthesis of α-diazocarbonyl compounds. Despite its synthetic utility, its application at scale is severely bottlenecked by its thermodynamic instability, shock sensitivity, and risk of catastrophic thermal runaway. This technical guide provides an authoritative analysis of the thermodynamic boundaries and decomposition kinetics of MsN3. By understanding the causality behind its explosive nature, process chemists can design self-validating, continuous-flow protocols that harness the reagent's reactivity while strictly mitigating operational hazards.

Thermodynamic Profile and Thermal Decomposition Kinetics

The core hazard of MsN3 lies in the massive internal energy stored within the linear azide functional group. To safely handle this reagent, one must understand its thermal boundaries. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies reveal that sulfonyl azides exhibit a dangerously high average decomposition enthalpy ( ΔHD ) of approximately -201 kJ/mol [1].

The onset temperature ( Tonset ) for the exothermic decomposition of MsN3 typically occurs between 100 °C and 120 °C [1]. Unlike standard donor/acceptor diazo compounds—which generally release around -102 kJ/mol upon decomposition—the sulfonyl azide functional group confers nearly double the energetic release [1]. This massive exotherm, coupled with the rapid generation of nitrogen gas, leads to an uncontrollable pressure spike that can easily rupture standard batch reaction vessels if the heat removal capacity is exceeded.

Table 1: Comparative Thermodynamic Stability of Diazo Transfer Reagents

| Reagent | Tonset (°C) | ΔHD (kJ/mol) | Impact Sensitivity | Hazard Profile |

| Methanesulfonyl Azide (MsN3) | ~100 - 120 | -201 | High | Explosive, shock-sensitive |

| Tosyl Azide (TsN3) | ~120 | -200 | High | Explosive, shock-sensitive |

| p-ABSA | ~100 | -195 | Low to Moderate | Safer alternative for batch processes |

| Ethyl diazoacetate (EDA) | ~75 - 85 | -102 | Moderate | Exothermic decomposition |

Mechanistic Pathways of Decomposition

Understanding the causality behind MsN3's explosivity requires examining its molecular decomposition pathway. Thermal or photochemical activation of MsN3 drives the irreversible, entropically favored extrusion of molecular nitrogen ( N2 ). This step generates a highly reactive methanesulfonyl nitrene intermediate ( CH3SO2N ) [2].

The nitrene initially forms in an excited singlet state but rapidly undergoes intersystem crossing to a more stable triplet ground state. From this highly reactive intermediate, the system can undergo two primary degradation pathways:

-

Rearrangement (Pathway A): The nitrene undergoes a pseudo-Curtius rearrangement to form a sulfonylamine ( CH3N=SO2 ).

-

Fragmentation (Pathway B): Complete homolytic breakdown into sulfur dioxide ( SO2 ) and methyl radicals, generating further gaseous byproducts that multiply the explosive pressure wave.

Thermal decomposition pathway of methanesulfonyl azide highlighting nitrene formation.

Process Safety: The Shift from Batch to Continuous Flow

Because the ΔHD is -201 kJ/mol [1], any accumulation of MsN3 in a batch reactor poses a catastrophic risk if the cooling system fails. To establish a self-validating safety system, modern process chemistry mandates the use of continuous-flow microreactors.

Flow chemistry is chosen not merely for yield optimization, but because the microreactor's high surface-area-to-volume ratio ensures instantaneous heat dissipation. By generating MsN3 in situ and immediately consuming it (telescoping) in a subsequent reactor coil, the steady-state inventory of the explosive azide is kept at the milligram scale [3].

Mechanistic monitoring via FlowNMR has proven that the addition of triethylamine ( Et3N ) significantly accelerates the formation of MsN3 from methanesulfonyl chloride (MsCl) and sodium azide ( NaN3 ). This acceleration is mediated by a highly reactive sulfene or methanesulfonyl triethylammonium intermediate, allowing the generation step to reach completion within a short residence time [3].

Continuous-flow setup for the in situ generation and consumption of methanesulfonyl azide.

Experimental Protocol: Safe In Situ Generation and Diazo Transfer

The following step-by-step methodology outlines a self-validating continuous-flow protocol. The inclusion of an in-line quench acts as a chemical failsafe, guaranteeing that no unreacted explosive azide exits the flow setup [3].

Materials & Equipment:

-

3-Channel Syringe or HPLC pump system.

-

PTFE reactor coils (1.0 mm internal diameter).

-

PTFE T-piece micromixers.

Step-by-Step Methodology:

-

Preparation of Reagent Streams:

-

Stream A: Prepare a 0.5 M solution of methanesulfonyl chloride (MsCl) and 0.5 M triethylamine ( Et3N ) in acetonitrile.

-

Stream B: Prepare a 0.55 M aqueous solution of sodium azide ( NaN3 ). (Critical Safety Note: Ensure the environment is strictly neutral or basic to prevent the formation of highly toxic, volatile hydrazoic acid).

-

Stream C: Prepare a 0.4 M solution of the active methylene acceptor substrate in acetonitrile.

-

-

In Situ Generation of MsN3:

-

Pump Stream A and Stream B at equal flow rates into the first T-piece mixer.

-

Direct the mixed stream into a PTFE generation coil maintained at 0 °C to 25 °C. Optimize the flow rate to achieve a residence time of 5–15 minutes, ensuring complete conversion to MsN3 via the sulfene intermediate[3].

-

-

Telescoped Diazo Transfer:

-

Direct the output of the generation coil directly into a second T-piece mixer.

-

Introduce Stream C (the acceptor) into this second T-piece.

-

Route the combined flow into the Diazo Transfer Coil heated to 40 °C. Strict temperature control here is paramount to remain well below the 100 °C Tonset of MsN3[1].

-

-

Self-Validating In-Line Quenching:

-

Direct the output stream through a final reactor coil containing a sacrificial acceptor (e.g., a highly reactive β -ketoester) or a solid-supported phosphine resin. This step chemically neutralizes any residual MsN3 via Staudinger reduction or rapid diazo transfer, validating the safety of the output stream [3].

-

-

Collection and Purification:

-

Collect the quenched output stream. The organic phase can be safely separated, washed with dilute aqueous base to remove methanesulfonamide byproducts, and concentrated to yield the pure diazo product.

-

References

-

Green, S. P., Wheelhouse, K. M., Payne, A. D., Hallett, J. P., Miller, P. W., & Bull, J. A. (2019). "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Organic Process Research & Development, 24(1), 67-84. URL:[Link]

-

Deng, G., Li, D., Wu, Z., & Zeng, X. (2016). "Methanesulfonyl Azide: Molecular Structure and Photolysis in Solid Noble Gas Matrices." The Journal of Physical Chemistry A, 120(33), 6562-6568. URL:[Link]

-

Lynch, D., O'Mahony, R. M., McCarthy, D. G., Bateman, L. M., Collins, S. G., & Maguire, A. R. (2019). "Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR." European Journal of Organic Chemistry, 2019(31-32), 5223-5231. URL:[Link]

historical development of methanesulfonyl azide as a reagent

Title: Methanesulfonyl Azide ( MsN3 ): The Scalable Diazo Transfer Workhorse Subtitle: A Technical Guide to Historical Evolution, Safety Protocols, and Modern Application

Executive Summary

Methanesulfonyl azide ( MsN3 ) occupies a critical "Goldilocks" zone in the landscape of diazo transfer reagents.[1] Historically overshadowed by Tosyl Azide ( TsN3 ) and later outperformed in reactivity by Triflyl Azide ( TfN3 ), MsN3 has seen a resurgence in modern process chemistry. Its renaissance is driven by a superior safety profile compared to triflyl variants and a distinct purification advantage over tosyl variants: the water solubility of its byproduct, methanesulfonamide.[2]

This guide details the technical evolution of MsN3 , establishing it not merely as a reagent, but as a system for scalable, atom-economic diazo transfer.

Part 1: Historical Trajectory & Technical Evolution

The development of MsN3 is best understood as a reaction to the limitations of its predecessors.

The Era of Tosyl Azide (1950s–1980s)

For decades, TsN3 was the standard for the Regitz diazo transfer. However, it presented a persistent downstream bottleneck: the removal of p -toluenesulfonamide. This byproduct often co-crystallized with products or required rigorous chromatography, hampering scale-up.

The Taber Pivot (1986)

The critical inflection point for MsN3 occurred with the publication of Taber et al. (1986). The authors demonstrated that replacing the tolyl group with a mesyl group did not significantly alter the electrophilicity required for activated methylene substrates. Crucially, the resulting byproduct, methanesulfonamide ( pKa≈10.8 ), is highly soluble in dilute aqueous base (0.1–1.0 M NaOH), allowing for product isolation via simple phase separation.

The Flow Chemistry Renaissance (2019–Present)

In the modern era, the focus shifted from "isolation" to "in situ generation." Work by Lynch et al. (2019) utilized FlowNMR to map the kinetics of MsN3 formation, validating that the reagent could be generated and consumed in a continuous stream, mitigating the explosion risks associated with isolating neat sulfonyl azides.

Figure 1: The evolutionary timeline of sulfonyl azide reagents, highlighting the shift from purification challenges to safety-driven process engineering.

Part 2: Mechanistic Profile & Reactivity[3]

To use MsN3 effectively, one must understand its electrophilicity relative to other sulfonyl azides. The reactivity correlates with the electron-withdrawing nature of the sulfonyl substituent.

Comparative Electrophilicity

The reactivity order for diazo transfer is:

TfN3≫p-NO2C6H4SO2N3>MsN3≈TsN3-

Triflyl Azide ( TfN3 ): Required for unactivated amines. Highly explosive.

-

Mesyl Azide ( MsN3 ): Ideal for activated methylenes ( β -keto esters, malonates). Stable enough for storage but energetic enough to require care.

The Regitz Diazo Transfer Mechanism

The reaction proceeds via a base-mediated attack of the enolate on the terminal nitrogen of the azide.

Figure 2: The Regitz Diazo Transfer pathway. Note the fragmentation step yielding the water-soluble sulfonamide.

Part 3: Safety Engineering (The Self-Validating System)

WARNING: MsN3 is an energetic material.[3] While safer than TfN3 , it has a decomposition onset of ≈120∘C and a high enthalpy of decomposition ( ΔHD≈−200 kJ/mol ).

Thermal Stability Data

| Reagent | Decomposition Onset ( Tonset ) | Energy Release ( −ΔHD ) | Risk Profile |

| Triflyl Azide ( TfN3 ) | < 0°C (Neat) | High | Extreme. Do not isolate. |

| Tosyl Azide ( TsN3 ) | ~120°C | ~220 kJ/mol | Moderate. Shock sensitive.[4] |

| Mesyl Azide ( MsN3 ) | ~120°C | ~200 kJ/mol | Moderate. Stable in solution. |

| Imidazole-1-sulfonyl Azide | > 150°C | Lower | Low. Shelf-stable solid. |

Operational Rules (The "Never" List)

-

NEVER distill MsN3 to dryness.[5] The neat liquid is shock-sensitive.

-

NEVER use halogenated solvents (DCM/CHCl3) if sodium azide is present in excess, to avoid forming diazidomethane (highly explosive).[5]

-

ALWAYS quench with aqueous base to remove the sulfonamide byproduct and any residual azide.

Part 4: Validated Experimental Protocols

Protocol A: In Situ Generation & Diazo Transfer (The "Safe" Method)

Recommended for scale-up (>10g) to avoid isolating the azide.

Reagents:

-

Methanesulfonyl chloride ( MsCl , 1.0 equiv)

-

Sodium azide ( NaN3 , 1.1 equiv)

-

Substrate ( β -keto ester, 0.9 equiv)

-

Base ( Et3N , 2.0 equiv)

-

Solvent: Acetonitrile ( MeCN )

Workflow:

-

Addition: Add MsCl dropwise over 30 mins. Checkpoint: Monitor internal temp; keep < 10°C.

-

Digestion: Stir at 20°C for 2 hours. Validation: 1H NMR aliquot shows disappearance of MsCl (methyl singlet shifts).

-

Transfer: Add the substrate directly to this heterogeneous mixture.

-

Initiation: Add Et3N slowly. The reaction is exothermic.[3][7]

-

Workup: Dilute with 10% NaOH . Extract with EtOAc.[6] The sulfonamide stays in the aqueous layer.

Protocol B: Isolation of MsN3 (Small Scale Only <5g)

Use only when in situ is chemically incompatible.

-

Dissolve NaN3 (1.2 equiv) in minimal water. Dilute with Ethanol.

-

Add MsCl (1.0 equiv) dropwise at 0°C.

-

Stir 2h. Dilute with water.[8]

-

Extract with Diethyl Ether (Avoid DCM).

-

Wash organic layer with 10% NaOH (removes hydrolysis byproducts).

-

CRITICAL: Dry over MgSO4 and concentrate only to a defined volume (e.g., 1M solution). Do not strip to dryness. [5]

References

-

Taber, D. F., Ruckle, R. E., & Hennessy, M. J. (1986).[9] Mesyl Azide: A Superior Reagent for Diazo Transfer.[1][7][9] The Journal of Organic Chemistry, 51(21), 4077–4078. [Link]

-

Lynch, D., O'Mahony, R. M., McCarthy, D. G., et al. (2019).[10] Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR. European Journal of Organic Chemistry, 2019(22), 3575–3580.[9] [Link]

-

Green, S. P., Wheelhouse, K. M., Payne, A. D., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 67-84. [Link]

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy Methanesulfonyl azide | 1516-70-7 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cora.ucc.ie [cora.ucc.ie]

Physical Properties and Solution-Phase Dynamics of Methanesulfonyl Azide: A Technical Guide for Safe and Efficient Diazo Transfer

Executive Summary

Methanesulfonyl azide (MsN₃), commonly known as mesyl azide, has established itself as a cornerstone reagent for diazo transfer reactions in modern organic synthesis. While it offers superior atom economy and simplified downstream purification compared to traditional reagents like p-toluenesulfonyl azide (TsN₃), its inherent thermal instability in the neat state presents significant safety challenges. This whitepaper provides an in-depth analysis of the physical properties of MsN₃ in solution, detailing the thermodynamic causality behind its reactivity and outlining self-validating experimental protocols designed to ensure absolute safety and high synthetic yield.

Physicochemical Profile and Solvent Compatibility

Understanding the physical state of 1 is the first step in designing a safe synthetic process. At standard room temperature, MsN₃ exists near its phase boundary, transitioning between a low-melting solid and a colorless oil.

Causality in Solvent Selection

MsN₃ exhibits excellent solubility in polar aprotic and halogenated solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), and dichloromethane (DCM). The choice of solvent is not arbitrary; it is dictated by the need for heat capacity and transition-state stabilization . Acetonitrile is frequently the solvent of choice because it supports the polar transition states inherent in diazo transfer reactions while providing a stable, high-heat-capacity medium that acts as a thermal sink.

Furthermore, the physical properties of its byproduct drive its synthetic utility. Following the diazo transfer, MsN₃ is converted into methanesulfonamide. Unlike the bulky byproducts of other sulfonyl azides, methanesulfonamide is highly soluble in dilute aqueous base. This allows for a 2 where the organic phase is simply washed with 5–10% NaOH, leaving the highly pure diazo product in the organic layer.

Quantitative Data Summary

| Property | Value | Causality / Process Implication |

| Molecular Weight | 121.12 g/mol | Low molecular weight yields high atom economy but increases the mass-specific energy release during decomposition. |

| Melting Point | 18 °C | Transitions to an oil at room temperature; handling neat oil increases friction/shock sensitivity. |

| Decomposition Onset | ~100 °C - 120 °C | Requires strict temperature control (< 30 °C) during solvent evaporation to prevent thermal runaway. |

| Enthalpy of Decomp. (ΔH_D) | ≈ -201 kJ/mol | Highly exothermic; necessitates continuous dilution in solvents to absorb released energy. |

Thermodynamics, Stability, and Safety Kinetics

The primary hazard of MsN₃ is its propensity for rapid, exothermic decomposition, releasing nitrogen gas. Differential Scanning Calorimetry (DSC) data indicates an 3 and a massive decomposition enthalpy (ΔH_D ≈ -201 kJ/mol).

The Causality of Explosivity: The high energy density of the sulfonyl azide group means that concentrating the reagent removes the thermal mass provided by the solvent. Without a solvent to dissipate the heat, localized exotherms lead to adiabatic self-heating. Once the initiation temperature is reached, a catastrophic thermal runaway occurs. Therefore, maintaining MsN₃ in a dilute solution is not just a recommendation; it is a fundamental thermodynamic requirement for safety.

Logical flow of MsN3 thermal hazards and solution-phase mitigation.

Experimental Protocol: In Situ Generation and Continuous Flow

To establish a self-validating safety system , modern protocols avoid the isolation of neat MsN₃ entirely. By utilizing 4, the steady-state concentration of the azide remains near zero. The reagent is consumed by the substrate as rapidly as it is formed.

Step-by-Step Methodology

-

Solution Preparation :

-

Stream A: Dissolve the active methylene substrate (e.g., a β-ketoester) and methanesulfonyl chloride (1.2 equiv.) in anhydrous acetonitrile.

-

Stream B: Prepare an aqueous solution of sodium azide (NaN₃, 1.5 equiv.).

-

-

System Priming : Flush the microreactor system with pure MeCN and H₂O to establish baseline pressure and ensure the cooling bath is stabilized at 0–5 °C.

-

Mixing and Generation : Pump Stream A and Stream B into a T-piece mixer at calibrated flow rates. The biphasic mixture immediately enters a thermally controlled PTFE coil microreactor.

-

Causality: The high surface-area-to-volume ratio of the microreactor ensures instantaneous heat dissipation. As MsN₃ is generated at the biphasic interface, it immediately reacts with the substrate, preventing dangerous accumulation.

-

-

Telescoping and Separation : Direct the output stream into a continuous liquid-liquid separator. The aqueous phase (containing NaCl and unreacted NaN₃) is diverted to a dedicated waste stream, while the organic phase containing the diazo product is collected for downstream processing.

Continuous flow workflow for in situ MsN3 generation and reaction.

Experimental Protocol: Safe Disposal and Quenching

Any synthetic workflow involving azides must include a validated protocol for neutralizing unreacted material. The 5 is the gold standard for MsN₃ disposal because it acts as a self-validating system : the visible evolution of nitrogen gas confirms that the hazardous azide is actively being destroyed.

Step-by-Step Methodology (Staudinger Quench)

-

Preparation : Place the round-bottom flask containing the residual MsN₃ solution (in THF or MeCN) inside a certified fume hood behind a blast shield. Ensure the azide concentration does not exceed 1.0 M.

-

Reagent Addition : While stirring vigorously at room temperature, slowly add a solution of triphenylphosphine (PPh₃, 1.2 to 1.5 equivalents relative to estimated azide) in THF dropwise.

-

Observation and Self-Validation : Monitor the solution for the evolution of nitrogen gas (bubbling) and a mild exotherm.

-

Causality: The nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide forms a phosphazide intermediate. This intermediate rapidly expels N₂ gas to yield a highly stable, non-explosive iminophosphorane. The cessation of bubbling serves as a visual confirmation that the azide has been neutralized.

-

-

Completion : Allow the mixture to stir for an additional 2 hours at room temperature to ensure complete conversion. The neutralized solution can then be safely discarded in standard organic waste.

Conclusion

Methanesulfonyl azide remains an indispensable tool for the synthesis of α-diazo carbonyl compounds. By deeply understanding its physical properties—specifically its thermal instability and solvent compatibility—chemists can design workflows that inherently prevent hazardous conditions. Implementing in situ generation and self-validating quenching protocols ensures that the immense synthetic utility of MsN₃ can be harnessed without compromising laboratory safety.

References

-

Wikipedia : Methanesulfonyl azide. Available at:[Link]

-

Organic Syntheses : Working with Hazardous Chemicals. Available at: [Link]

-

ACS Publications : Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Available at: [Link]

Sources

Methodological & Application

methanesulfonyl azide diazo transfer reaction protocol

Application Note: Methanesulfonyl Azide (MsN3) Diazo Transfer Protocol

Part 1: Strategic Rationale & Technical Overview

The "Purification vs. Stability" Trade-off In the landscape of diazo transfer reagents, Methanesulfonyl Azide (MsN 3 ) occupies a specific niche: it is the "clean-up" specialist. While p-Toluenesulfonyl Azide (TsN 3 ) is historically the standard, it suffers from a critical flaw—the byproduct, p-toluenesulfonamide, is often difficult to separate from the diazo product without rigorous chromatography.[1]

MsN 3 is selected for two primary reasons:

-

Atom Economy: It is structurally smaller, reducing waste mass.

-

Byproduct Solubility: The resulting methanesulfonamide is highly water-soluble.[2] It can be removed almost quantitatively by a simple wash with dilute aqueous base (e.g., 10% NaOH), often eliminating the need for column chromatography.

Critical Safety Advisory (The "Rule of Six" Violation) MsN 3 (CH 3 SO 2 N 3 ) has a Carbon/Nitrogen ratio of 1:3. This grossly violates the "Rule of Six" (which suggests (NC+NO)/NN≥3 for stability). Consequently, MsN 3 is potentially explosive, shock-sensitive, and thermally unstable .

-

Directive: Never distill or concentrate MsN 3 to dryness.

-

Protocol Choice: This guide utilizes an in-situ generation protocol .[3][4] This is the only recommended method for scale-up, as it avoids the isolation of the neat azide.

Part 2: Comparative Reagent Analysis

| Feature | Methanesulfonyl Azide (MsN 3 ) | p-Toluenesulfonyl Azide (TsN 3 ) | Imidazole-1-sulfonyl Azide |

| Byproduct Removal | Excellent (Aq. Wash) | Poor (Chromatography often req.) | Good (Acid wash) |

| Atom Economy | High (MW ~121) | Moderate (MW ~197) | Moderate (MW ~173) |

| Stability | Low (Explosive potential) | Moderate (Shock stable) | High (Shelf stable) |

| Reactivity | High | High | Moderate |

| Cost | Low (MsCl + NaN 3 ) | Low | Moderate/High |

Part 3: Mechanism of Action

The reaction follows the Regitz diazo transfer mechanism.[1][4][5][6] The base generates an enolate from the activated methylene, which attacks the terminal nitrogen of the azide.

Figure 1: Mechanistic pathway of the Regitz diazo transfer using MsN 3 .

Part 4: Experimental Protocol (In-Situ Generation)

Objective: Synthesize α -diazo- β -ketoester from ethyl acetoacetate. Scale: 10 mmol (scalable with cooling).

Reagents & Materials

-

Substrate: Activated methylene (e.g., Ethyl acetoacetate) (1.0 equiv)

-

Reagent Precursors: Methanesulfonyl chloride (MsCl) (1.1 equiv), Sodium Azide (NaN 3 ) (1.2 equiv).

-

Base: Triethylamine (Et 3 N) (1.1 equiv).

-

Solvent: Acetonitrile (MeCN) / Water.[6]

Workflow Diagram

Figure 2: Step-by-step workflow for in-situ MsN 3 generation and transfer.

Step-by-Step Procedure

1. Generation of MsN 3 (In-Situ)

-

Setup: Charge a round-bottom flask with NaN 3 (0.78 g, 12 mmol) and water (2 mL). Add Acetonitrile (10 mL).

-

Cooling: Place the flask in an ice/water bath (0 °C).

-

Addition: Add MsCl (0.93 mL, 12 mmol) dropwise over 10 minutes.

-

Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours.

2. Diazo Transfer

-

Cooling: Return the MsN 3 suspension to the ice bath (0 °C).

-

Substrate Addition: Add the activated methylene substrate (10 mmol) directly to the flask.

-

Base Addition: Add Triethylamine (1.53 mL, 11 mmol) dropwise.

-

Observation: The reaction may turn yellow/orange (characteristic of diazo compounds).

-

-

Time: Stir at 0 °C for 15 mins, then warm to RT. Monitor by TLC (typically 2–4 hours).

3. Workup (The "Clean" Phase)

-

Quench: Add 20 mL of 10% aqueous NaOH. (This converts excess MsN 3 and the MsNH 2 byproduct into water-soluble salts).

-

Extraction: Extract with Diethyl Ether or DCM (3 x 20 mL).

-

Wash: Wash combined organics with 10% NaOH (1 x 20 mL) followed by Brine.

-

Dry: Dry over MgSO 4 and concentrate carefully (rotary evaporator, bath < 30 °C).

Part 5: Troubleshooting & Validation

Self-Validating the System:

-

Reagent Formation Check: If unsure if MsN 3 formed, take a 50 µL aliquot of the supernatant, dilute in CDCl 3 .

-

1H NMR: MsCl (singlet ~3.2 ppm) should disappear. MsN 3 (singlet ~3.3 ppm) should appear.

-

-

Reaction Completion:

-

IR Spectroscopy: Look for the appearance of the strong Diazo band (~2100–2150 cm −1 ). Note that the Azide stretch is also in this region (~2130 cm −1 ), but the Diazo peak is usually much more intense and broader.

-

TLC:[2] Diazo compounds are typically less polar than the starting 1,3-dicarbonyls.

-

Common Issues:

-

Low Yield: Often due to insufficient base. Ensure the substrate is fully deprotonated. For less acidic substrates (like simple ketones), a stronger base (NaH) or the "Deformylative" approach (Regitz) may be required.

-

Product Decomposition: Diazo compounds are acid-sensitive. Ensure the organic layer is not acidic before concentration.

References

-

Taber, D. F.; Ruckle, R. E.; Hennessy, M. J. "Mesyl Azide: A Superior Reagent for Diazo Transfer."[1] J. Org.[8] Chem.1986 , 51, 4077–4078.

-

Lynch, D.; O'Mahony, R. M.; McCarthy, D. G.; et al. "Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR."[6] Eur. J. Org.[6] Chem.2019 , 2019, 3575–3580.

-

Danheiser, R. L.; Miller, R. F.; Brisbois, R. G. "Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one." Org.[1][2][7] Synth.1990 , 68, 32; Coll. Vol. VIII, 1993 , 133.

-

Presset, M.;xp O.; Coquerel, Y.; Rodriguez, J. "Synthesis and Applications of α-Diazo-β-keto Esters." Chem. Rev.2013 , 113, 525–595.

Sources

Application Note: Safe In Situ Preparation of Methanesulfonyl Azide for Diazo Transfer

Executive Summary

The synthesis of α -diazo carbonyl compounds heavily relies on diazo transfer reagents. While tosyl azide (TsN 3 ) has historically been the standard, methanesulfonyl azide (MsN 3 ) offers superior atom economy and drastically simplifies downstream purification[1]. However, neat MsN 3 is a potent explosive that is highly sensitive to thermal and mechanical shock. To harness its synthetic advantages while completely mitigating the explosion risk, in situ generation is mandatory[2]. This application note details a self-validating, telescoped protocol for the safe generation and immediate consumption of MsN 3 , ensuring high-yield diazo transfer without the isolation of hazardous intermediates.

Mechanistic Rationale & Safety Profile

The strategic shift from TsN 3 to MsN 3 is driven by the physicochemical properties of their respective byproducts. The diazo transfer reaction utilizing MsN 3 generates methanesulfonamide, a low-molecular-weight byproduct that is highly soluble in dilute aqueous base[1]. This allows for complete byproduct removal via a simple liquid-liquid extraction, bypassing the tedious chromatographic separations often required for p-toluenesulfonamide[1].

The Causality of Base Catalysis: Historically, the biphasic reaction between methanesulfonyl chloride (MsCl) and sodium azide (NaN 3 ) required extended residence times, creating a window where unreacted explosive intermediates could accumulate. Recent real-time FlowNMR studies have elucidated that the addition of a base, such as triethylamine (Et 3 N), fundamentally alters the reaction pathway[3]. The base promotes the rapid formation of a highly reactive sulfene or methanesulfonyl triethylammonium intermediate[3]. This catalytic intervention reduces the required time for complete MsN 3 formation from over an hour to less than 15 minutes, ensuring a steady-state consumption of the azide and creating a highly controlled, self-validating safety system[3].

Comparative Quantitative Data

The following table summarizes the quantitative metrics that justify the selection of in situ MsN 3 over traditional diazo transfer reagents.

| Diazo Transfer Reagent | Primary Byproduct | Byproduct MW ( g/mol ) | Optimal Byproduct Removal Method | Relative Reaction Rate | Safety Profile & Handling |

| Methanesulfonyl Azide (MsN 3 ) | Methanesulfonamide | 95.12 | 10% Aqueous NaOH Wash | Very Fast (< 15 min prep) | Explosive if isolated; Safe in situ |

| Tosyl Azide (TsN 3 ) | p-Toluenesulfonamide | 171.22 | Chromatography / Crystallization | Fast | Thermally unstable; Shock sensitive |

| p-ABSA | p-Acetamidobenzenesulfonamide | 214.24 | Filtration (Precipitates) | Moderate | Safe to isolate; Poor atom economy |

Experimental Workflow

Workflow for the safe in situ generation of methanesulfonyl azide and subsequent diazo transfer.

Detailed Step-by-Step Protocol

Note: This protocol constitutes a self-validating system. The visual transition of the reaction matrix and adherence to the FlowNMR-validated timeframes ensure that the explosive intermediate is never isolated.

Reagents & Equipment

-

Reagents: Methanesulfonyl chloride (MsCl), Sodium azide (NaN 3 ), Triethylamine (Et 3 N), Active methylene substrate (e.g., β -ketoester), Acetonitrile (MeCN), Deionized water, 10% Aqueous NaOH.

-

Equipment: 100 mL Round-bottom flask, magnetic stir bar, ice bath, dropping funnels, vented bubbler (to safely release any trace N 2 gas).

In Situ Generation of MsN 3

-

Matrix Preparation: Charge the round-bottom flask with NaN 3 (1.20 equiv) and dissolve completely in a minimal amount of deionized water.

-

Causality: Water is essential to fully dissociate the NaN 3 ionic lattice, maximizing the nucleophilic availability of the azide ion.

-

-

Co-Solvent Addition: Add MeCN (approx. 0.2 M relative to the final substrate) to create a miscible co-solvent system. Cool the biphasic mixture to 0 °C in an ice bath.

-

Electrophile Addition: Slowly add MsCl (1.00 equiv) dropwise over 10 minutes.

-

Causality: Dropwise addition effectively dissipates the heat generated by the exothermic nucleophilic substitution.

-

-

Base Catalysis: Add Et 3 N (1.20 equiv) dropwise to the cooled mixture.

-

Causality: As validated by real-time spectroscopic monitoring, Et 3 N acts as a catalyst to drive the formation of the sulfene intermediate, reducing the required MsN 3 formation time to under 15 minutes and preventing dangerous reagent accumulation[3].

-

-

Validation: Stir the mixture for exactly 20 minutes at 0 °C to guarantee 100% conversion of MsCl to MsN 3 .

Telescoped Diazo Transfer

-

Substrate Introduction: To the same reaction flask containing the in situ generated MsN 3 , directly add the active methylene substrate (0.90 equiv) dissolved in a minimal volume of MeCN.

-

Enolate Formation: Add an additional portion of Et 3 N (1.00 equiv).

-

Causality: This second equivalent of base deprotonates the active methylene compound. The resulting nucleophilic enolate immediately attacks the terminal nitrogen of MsN 3 , initiating the diazo transfer and expelling methanesulfonamide.

-

-

Reaction Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours (monitor completion via TLC).

Workup & Isolation

-

Quenching: Dilute the crude reaction mixture with 10% aqueous NaOH solution (equal to the reaction volume).

-

Causality: The highly alkaline wash (pH > 12) selectively deprotonates the methanesulfonamide byproduct (pK a ~ 10.8). This converts it into a water-soluble salt, partitioning it entirely into the aqueous waste stream[1].

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure at ambient temperature.

-

Result: The resulting α -diazo carbonyl compound is typically >95% pure, requiring no further chromatographic purification.

-

References

-

Title: Mesyl azide: a superior reagent for diazo transfer Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR Source: European Journal of Organic Chemistry URL: [Link]

Sources

Application Note & Protocol: Synthesis of Terminal Diazo Compounds Using Methanesulfonyl Azide

Executive Summary

Terminal α-diazo ketones are highly versatile and privileged intermediates in modern organic synthesis. They serve as essential precursors for Wolff rearrangements, transition-metal-catalyzed carbenoid C-H insertions, and cyclopropanations[1]. While direct diazo transfer to highly activated methylene compounds (e.g., β-keto esters) is straightforward, direct transfer to simple ketone enolates is notoriously inefficient[2]. To overcome this limitation, the detrifluoroacetylative diazo transfer protocol—pioneered by Danheiser—has become the gold standard[1].

This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for synthesizing terminal diazo compounds using methanesulfonyl azide (MsN_3) . MsN_3 is highlighted as the optimal diazo transfer agent due to its superior atom economy and streamlined purification profile[3].

Mechanistic Rationale & Reagent Selection

The Challenge of Terminal Diazo Synthesis

Direct diazo transfer to a methyl ketone fails because the intermediate triazoline does not readily fragment[2]. The classic Regitz deformylative diazo transfer circumvents this by formylating the ketone first, but this method frequently fails for α,β-unsaturated ketones[1]. The Danheiser detrifluoroacetylative protocol solves this by activating the methyl ketone via trifluoroacetylation[1]. The highly electrophilic β-diketone intermediate reacts rapidly with the azide, and the strong electron-withdrawing nature of the trifluoroacetyl group facilitates a retro-aldol-type cleavage, driving the reaction forward to yield the terminal diazo ketone[1].

Why Methanesulfonyl Azide (MsN_3)?

Historically, p-toluenesulfonyl azide (TsN_3) was the default reagent for diazo transfer[3]. However, the byproduct of this reaction, p-toluenesulfonamide, is highly organic-soluble and frequently requires tedious column chromatography for removal[3].

Methanesulfonyl azide (MsN_3) offers a decisive practical advantage: its byproduct, methanesulfonamide (MsNH_2), is highly water-soluble[3]. A simple aqueous base wash completely removes MsNH_2 from the reaction mixture, enabling the isolation of pure diazo compounds without chromatography[3]. Furthermore, MsN_3 exhibits superior atom economy due to its lower molecular weight[3].

Comparative Data: Diazo Transfer Reagents

| Diazo Transfer Reagent | Primary Byproduct | Byproduct Aqueous Solubility | Atom Economy (MW) | Typical Purification Method |

| Methanesulfonyl Azide (MsN_3) | Methanesulfonamide | Very High | High (121.1 g/mol ) | Aqueous Base Wash |

| p-Toluenesulfonyl Azide (TsN_3) | p-Toluenesulfonamide | Low | Low (197.2 g/mol ) | Column Chromatography |

| p-Acetamidobenzenesulfonyl Azide | p-Acetamidobenzenesulfonamide | Moderate | Lowest (240.2 g/mol ) | Filtration / Chromatography |

Experimental Protocols

⚠️ SAFETY DIRECTIVE: All organic azides are energetic compounds and potentially explosive[4]. Isolation of neat MsN_3 poses a severe shock and thermal hazard[4]. All protocols must be conducted in a certified chemical fume hood behind a blast shield[4]. Avoid the use of halogenated solvents during azide generation to prevent the formation of highly explosive diazidomethane[4].

Protocol 1: In Situ Generation of Methanesulfonyl Azide (MsN_3)

Recent FlowNMR studies demonstrate that MsN_3 is rapidly generated via a sulfene or methanesulfonyl triethylammonium intermediate when methanesulfonyl chloride (MsCl) is treated with sodium azide (NaN_3) in the presence of triethylamine[5]. Generating the reagent in situ or as a stock solution mitigates handling risks[4].

Materials:

-

Sodium azide (NaN_3, 1.3 eq)

-

Methanesulfonyl chloride (MsCl, 1.0 eq)

-

Acetonitrile (MeCN)

-

Triethylamine (Et_3N, catalytic)

Step-by-Step Methodology:

-

Preparation: Suspend NaN_3 in MeCN in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice-water bath.

-

Addition: Slowly add MsCl dropwise to the stirring suspension over 30 minutes to maintain the internal temperature below 5 °C.

-

Catalysis: Add a catalytic amount of Et_3N to promote the formation of the highly reactive sulfene intermediate[5].

-

Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Filtration: Filter the resulting suspension through a pad of Celite to remove precipitated NaCl and excess NaN_3.

-

Storage: The resulting clear solution of MsN_3 in MeCN can be titrated and used directly in the diazo transfer step. Do not concentrate to dryness.[4]

Caption: Mechanistic pathway for the in situ generation of methanesulfonyl azide via a sulfene intermediate.

Protocol 2: Detrifluoroacetylative Diazo Transfer (Danheiser Protocol)

This self-validating protocol converts a simple methyl ketone into a terminal α-diazo ketone[1].

Materials:

-

Methyl ketone substrate (1.0 eq)

-

Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.1 eq)

-

Ethyl trifluoroacetate (CF_3CO_2Et, 1.2 eq)

-

Methanesulfonyl azide (MsN_3, 1.2 eq, as a solution in MeCN)

-

Triethylamine (Et_3N, 1.5 eq)

-

Deionized Water (H_2O, 1.0 eq)

-

10% Aqueous NaOH solution

Step-by-Step Methodology & Causality:

-

Kinetic Enolate Formation: Dissolve the methyl ketone in anhydrous THF and cool to -78 °C under inert atmosphere. Add LiHMDS dropwise.

-

Causality: LiHMDS ensures complete, irreversible kinetic deprotonation of the methyl ketone at -78 °C, preventing unwanted self-condensation[1].

-

-

Trifluoroacetylation: After 30 minutes, rapidly add ethyl trifluoroacetate in one portion. Stir for 10 minutes, then allow the reaction to warm to room temperature over 30 minutes.

-

Causality: Ethyl trifluoroacetate is highly electrophilic, enabling rapid acylation of the enolate. The resulting trifluoroacetyl group is strongly electron-withdrawing, which is critical for the subsequent cleavage step[1].

-

-

Diazo Transfer: To the reaction mixture containing the activated β-diketone, add H_2O, Et_3N, and the MsN_3 solution sequentially. Stir vigorously at room temperature until TLC indicates complete consumption of the intermediate (typically 2-4 hours).

-

Causality: Water acts as a crucial nucleophile to attack the trifluoroacetyl carbonyl of the intermediate triazoline, facilitating a retro-aldol-type cleavage to yield the terminal diazo ketone and trifluoroacetate[2].

-

-

Aqueous Workup & Purification: Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 10% aqueous NaOH (3x), water, and brine. Dry over anhydrous MgSO_4 and concentrate under reduced pressure.

-

Causality: The 10% NaOH wash deprotonates and solubilizes the methanesulfonamide byproduct, partitioning it entirely into the aqueous phase. This eliminates the need for column chromatography, yielding the pure terminal diazo compound[1].

-

Caption: Workflow of the detrifluoroacetylative diazo transfer using methanesulfonyl azide.

References

-

[5] Lynch, D. et al. Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real‐Time Monitoring by FlowNMR. ResearchGate. Available at:[Link]

-

[2] Danheiser, R. L. et al. Discussion Addendum: Org. Synth. 2022, 99, 234-250. Organic Syntheses. Available at:[Link]

-

[1] Danheiser, R. L.; Miller, R. F.; Brisbois, R. G. 3-Buten-2-one, 1-diazo-4-phenyl. Organic Syntheses Procedure. Available at:[Link]

Sources

safe scale-up procedures for methanesulfonyl azide reactions

Application Note: Strategic Scale-Up of Methanesulfonyl Azide (MsN3) – From Batch to Flow

Executive Summary

Methanesulfonyl azide (MsN3) is a superior diazo transfer reagent compared to p-toluenesulfonyl azide (TsN3) due to its high atom economy and the water solubility of its byproduct (methanesulfonamide), which simplifies purification. However, MsN3 is an energetic, low-molecular-weight azide with a Carbon-to-Nitrogen (C/N) ratio of 1:3, classifying it as a high-energy material with significant shock and thermal sensitivity.

This guide outlines the transition from small-scale batch synthesis to safer, continuous flow processing.[1] The core directive of this protocol is the prohibition of isolation: MsN3 should ideally be generated in situ or handled in solution, never concentrated to dryness.

Thermodynamic & Kinetic Profiling

Before attempting scale-up, researchers must understand the "Stored Energy" within the molecule. Unlike TsN3, which has a stabilizing aromatic ring, MsN3 is an aliphatic sulfonyl azide.

Table 1: Comparative Hazard Profile

| Property | Methanesulfonyl Azide (MsN3) | p-Toluenesulfonyl Azide (TsN3) | Implication |

| Molecular Weight | 121.12 g/mol | 197.21 g/mol | MsN3 has higher energy density per gram. |

| C/N Ratio | 1:3 (0.33) | 7:3 (2.33) | Ratio < 3 indicates high instability. |

| DSC Onset ( Tonset ) | ~135°C (Pure)* | ~150°C | MsN3 decomposes at lower temperatures. |

| Enthalpy ( ΔHD ) | ~ -200 kJ/mol | ~ -180 kJ/mol | High exothermic potential. |

| Impact Sensitivity | High | Moderate | MsN3 can detonate upon physical shock. |

| Byproduct | Methanesulfonamide (Water Soluble) | Tosylamide (Water Insoluble) | MsN3 offers superior downstream processing. |

*Note: Tonset can drop significantly (< 100°C) in the presence of impurities or metals. Pure MsN3 has been reported to explode spontaneously.[2]

Mechanistic Hazard: The Halogenated Solvent Trap

CRITICAL WARNING: Do not use Dichloromethane (DCM) or Chloroform ( CHCl3 ) as reaction solvents with Sodium Azide ( NaN3 ).

-

Mechanism: Azide ions ( N3− ) can nucleophilically attack the solvent, generating Diazidomethane ( CH2(N3)2 ) or Triazidomethane .

-

Risk: These byproducts are extremely volatile and explosive, often detonating during rotary evaporation.

Decision Matrix: Batch vs. Flow

The following logic gate determines the appropriate safety protocol based on the required scale.

Figure 1: Decision matrix for selecting the synthesis modality. Scale-up >5mmol strongly favors flow chemistry to minimize active explosive inventory.

Protocol A: Batch Synthesis (Small Scale Only)

Scope: < 5 mmol. PPE: Blast shield, leather gloves, face shield, anti-static attire.

Reagents:

-

Sodium Azide ( NaN3 ): 1.1 equiv.[3]

Step-by-Step Methodology:

-

Preparation: Dissolve NaN3 in water/acetone in a round-bottom flask. Cool to 0°C.[4]

-

Addition: Add MsCl dropwise over 10 minutes. Exothermic reaction—monitor internal temperature.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

-

Validation: Monitor by TLC or NMR (disappearance of MsCl).

-

-

Workup (The Safety Critical Step):

-

Dilute with brine.

-

Extract into Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid DCM.

-

Wash organic layer with saturated NaHCO3 (removes traces of acid/HN3).

-

DO NOT ROTAVAP TO DRYNESS. Quantify yield via NMR using an internal standard (e.g., dimethyl fumarate) and use the solution directly.

-

Protocol B: Continuous Flow Scale-Up (Recommended)

Flow chemistry allows for the generation of MsN3 followed immediately by its consumption (telescoping), ensuring that only a small, manageable amount of energetic material exists at any given second.

Experimental Setup

-

Pump A: NaN3 (aq)

-

Pump B: MsCl (in MeCN)

-

Reactor 1: MsN3 Generation (Residence time: ~20-40 mins)

-

Pump C: Substrate (e.g., β -keto ester) + Base (Triethylamine/DBU)[6][7]

-

Reactor 2: Diazo Transfer

-

Output: Quench vessel.

Figure 2: Telescoped continuous flow setup. MsN3 is generated in Zone 1 and immediately consumed in Zone 2, preventing accumulation.

Protocol Details:

-

System Priming: Flush system with MeCN/Water (1:1).

-

Reagent A: 1.5 M NaN3 in water.

-

Reagent B: 1.0 M MsCl in Acetonitrile.

-

Mixing: Combine A and B in a T-mixer. Pass through a PFA coil (10-20 mL volume depending on flow rate) to achieve 30 min residence time at 25°C.

-

Telescoping: The output of Coil 1 (MsN3 solution) meets the Substrate stream (Pump C) at Mixer 2.

-

Quenching: The final output flows directly into a stirred vessel containing 10% NaOH (to solubilize sulfonamide byproduct) or a specific quench solution if excess azide is used.

Why this works:

-

Thermal Control: High surface-area-to-volume ratio in tubing prevents heat accumulation.

-

Containment: If a decomposition occurs, it is limited to the small volume inside the tubing, preventing a bulk explosion.

Waste Management & Decontamination

Never pour azide solutions directly into the drain.[8] Acidic drains can react with azides to form Hydrazoic Acid ( HN3 ) , which is highly toxic and explosive.

The "Nitrite Kill" Method (Standard Protocol): To quench unreacted azide in the waste stream:

-

Add Sodium Nitrite ( NaNO2 ) (1.5 equivalents per equivalent of azide).[8]

-

Slowly add 20% Sulfuric Acid ( H2SO4 ) while stirring.

-

Chemistry: 2NaN3+2NaNO2+2H2SO4→3N2↑+2NO↑+2Na2SO4+2H2O

-

Observation: Evolution of toxic NO gas (perform in fume hood).

-

-

Test with starch-iodide paper (Blue = Excess Nitrite = Azide destroyed).[8]

-

Neutralize pH before disposal.

References

-

BenchChem. Synthesis of Methanesulfonyl Azide: A Laboratory-Scale Protocol. (2025).[1][3][8][9][11] Link

-

Lynch, D., et al. "Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Monitoring by FlowNMR."[5][12] Journal of Organic Chemistry, 2019. Link

-

Green, S. P., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Organic Process Research & Development, 2020. Link

-

University of California, Santa Barbara. Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.Link

-

Org. Synth. Methanesulfonyl Azide.[3][4][6][7][11] Organic Syntheses, Coll. Vol. 10, p.527 (2004). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. cora.ucc.ie [cora.ucc.ie]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Note: Preparation and Utilization of Methanesulfonyl Azide Solution in Acetonitrile

Introduction & Strategic Rationale

Methanesulfonyl azide (MsN₃) has emerged as a workhorse reagent for diazo transfer reactions, frequently outperforming the traditional toluenesulfonyl azide (TsN₃). The primary advantage of MsN₃ lies in its post-reaction workup: both unreacted MsN₃ and its methanesulfonamide byproduct are highly soluble in dilute aqueous base, allowing for seamless separation from the desired diazo compounds[1][2].

However, isolated, neat methanesulfonyl azide is a highly energetic and shock-sensitive explosive[3]. To mitigate these severe safety hazards, modern synthetic protocols dictate that MsN₃ should never be isolated or concentrated to dryness. Instead, preparing MsN₃ as a solution in acetonitrile (MeCN)—often generated in situ—provides a safe, highly efficient, and scalable alternative[4][5]. Acetonitrile is the optimal solvent because it is compatible with downstream diazo transfer substrates and, when combined with a fractional volume of water, effectively solubilizes the inorganic precursor, sodium azide (NaN₃)[4][5].

Mechanistic Pathways & Kinetic Control

The synthesis of MsN₃ relies on the nucleophilic substitution of methanesulfonyl chloride (MsCl) by the azide anion (N₃⁻). The choice of reaction conditions directly dictates the kinetic pathway and the required residence time.

-

Neutral Conditions (Direct Substitution): When MsCl is added to an aqueous acetonitrile solution of NaN₃ without a base, the reaction proceeds via direct bimolecular nucleophilic substitution. Real-time FlowNMR monitoring demonstrates that this pathway requires approximately 40 minutes to reach completion at room temperature[4][5].

-

Base-Accelerated Conditions (Sulfene Pathway): The introduction of a base, such as triethylamine (Et₃N), fundamentally alters the reaction mechanics. The base facilitates the rapid dehydrohalogenation of MsCl, generating a highly reactive sulfene intermediate (or a methanesulfonyl triethylammonium species). Subsequent trapping by the azide anion is nearly instantaneous[4][5]. This base-accelerated pathway is highly advantageous for continuous flow synthesis or immediate in situ diazo transfer.

Caption: Mechanistic pathways for MsN3 generation via direct substitution or sulfene intermediate.

Safety & Risk Mitigation Strategies

Designing a self-validating, safe protocol for MsN₃ requires strict adherence to the following empirical rules:

-

Avoid Halogenated Solvents: Dichloromethane and chloroform must be avoided during azide preparation, as they can react with unconsumed NaN₃ to form highly explosive di- and tri-azidomethane. Acetonitrile bypasses this risk entirely.

-

Avoid Metal Implements: Metal spatulas or stir bars can react with azides to form shock-sensitive heavy metal azides. Use only PTFE-coated magnetic stir bars and plastic/ceramic spatulas.

-

Chemical Stabilization: For applications requiring the storage of MsN₃ solutions (e.g., automated oligonucleotide synthesis), the addition of stabilizing agents like sulfolane to the acetonitrile solution significantly reduces the impact sensitivity of the reagent without deleterious effects on coupling efficiency[6].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and kinetic parameters for the preparation of MsN₃ in acetonitrile[1][4][5].

| Parameter | Value / Range | Mechanistic Rationale |

| Methanesulfonyl Chloride (MsCl) | 1.0 Equivalent | Limiting reagent to prevent unreacted electrophiles in downstream steps. |

| Sodium Azide (NaN₃) | 1.1 – 1.5 Equivalents | Slight excess ensures complete consumption of MsCl. |

| Solvent System | MeCN / H₂O (typically 10:1 v/v) | H₂O is required to fully solubilize NaN₃; MeCN solubilizes MsCl. |

| Triethylamine (Optional) | 1.0 – 1.5 Equivalents | Accelerates reaction via sulfene intermediate (instantaneous conversion). |